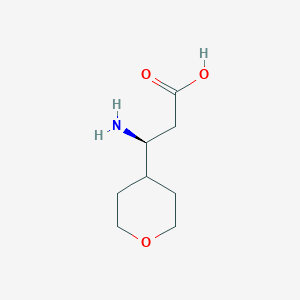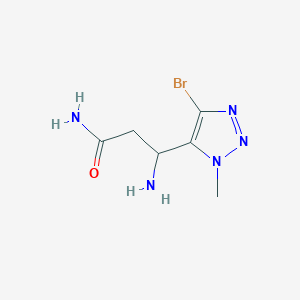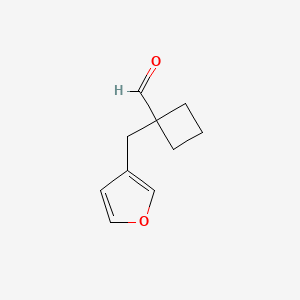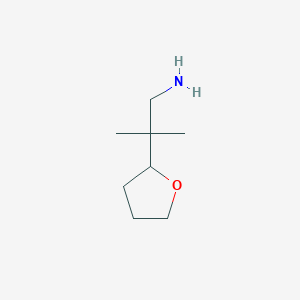
6-Formyl-5-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formyl-5-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 6th position and a hydroxyl group at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-hydroxynicotinic acid typically involves the formylation of 5-hydroxynicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to ensure the selective formylation at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process typically includes steps such as:
Preparation of 5-hydroxynicotinic acid: This can be synthesized from nicotinic acid through hydroxylation reactions.
Formylation: Using the Vilsmeier-Haack reaction or other formylation techniques to introduce the formyl group.
Purification: Crystallization or other purification methods to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Formyl-5-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include alkyl halides and bases.
Major Products Formed
Oxidation: 6-Carboxy-5-hydroxynicotinic acid.
Reduction: 6-Hydroxymethyl-5-hydroxynicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Formyl-5-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-Formyl-5-hydroxynicotinic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl and hydroxyl groups may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxynicotinic acid
- 4-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
Comparison
6-Formyl-5-hydroxynicotinic acid is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its hydroxynicotinic acid counterparts. The formyl group adds an additional reactive site, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H5NO4 |
|---|---|
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
6-formyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-6(10)1-4(2-8-5)7(11)12/h1-3,10H,(H,11,12) |
InChI-Schlüssel |
AQXCAJBSQFAPCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)

![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)

![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)
![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)




